2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
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Overview
Description
2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is a chemical compound with the molecular formula C6H10BrF3. It is characterized by the presence of a bromine atom, three fluorine atoms, and a butane backbone with two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane typically involves the bromination of 1,1,1-trifluoro-3,3-dimethylbutane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often conducted in the presence of strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: These reactions may require specialized reagents like potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-1,1,1-trifluoro-3,3-dimethylbutane, 2-cyano-1,1,1-trifluoro-3,3-dimethylbutane, and various amine derivatives.
Elimination Reactions: Products include alkenes and alkynes with trifluoromethyl groups.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane involves its reactivity due to the presence of the bromine and trifluoromethyl groups. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The trifluoromethyl groups increase the compound’s electron-withdrawing ability, influencing its reactivity and stability in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,1,1-trifluoroethane: Similar in structure but lacks the additional methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3-Bromo-1,1,1-trifluoro-2-propanone: Contains a carbonyl group, which significantly alters its reactivity and applications compared to 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane.
Uniqueness
This compound is unique due to its combination of bromine and trifluoromethyl groups on a butane backbone with two methyl groups. This structure provides a balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
2-bromo-1,1,1-trifluoro-3,3-dimethylbutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF3/c1-5(2,3)4(7)6(8,9)10/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQMZUHHENREPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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